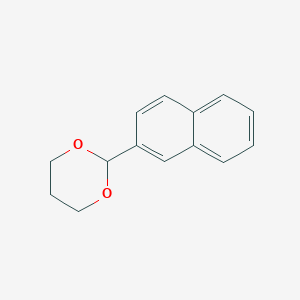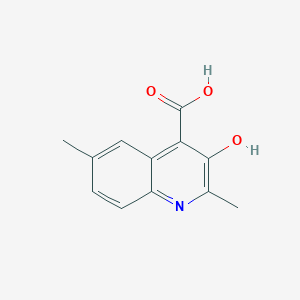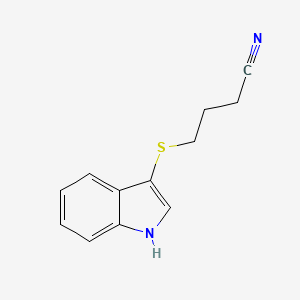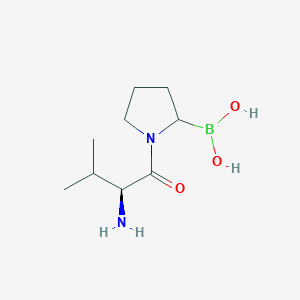
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid derivatives, followed by cyclization and subsequent purification steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
科学研究应用
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The pathways involved in these interactions are complex and depend on the specific biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2,6-diamino-5-nitroso-4-pyrimidinol
- 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
- Pyrimido[4,5-d]pyrimidines
Uniqueness
What sets 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride apart is its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C4H9Cl2N5O |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h1H,5H2,(H4,6,7,8,9,10);2*1H |
InChI 键 |
YZGQNKJTOXTYNY-UHFFFAOYSA-N |
规范 SMILES |
C1(C(=NC(=N)NC1=O)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)



![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
